Pazinaclone

GABA-A receptor benzodiazepine binding site radioligand displacement

Pazinaclone (CAS 147724-27-4, code DN-2327) is a non-benzodiazepine isoindoline derivative belonging to the cyclopyrrolone chemical family, a class that also includes zopiclone and eszopiclone. It functions as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor.

Molecular Formula C25H23ClN4O4
Molecular Weight 478.9 g/mol
CAS No. 147724-27-4
Cat. No. B10782833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazinaclone
CAS147724-27-4
Molecular FormulaC25H23ClN4O4
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl
InChIInChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2
InChIKeyDPGKFACWOCLTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pazinaclone (DN-2327) for Scientific Procurement: Compound Class and Core Pharmacological Identity


Pazinaclone (CAS 147724-27-4, code DN-2327) is a non-benzodiazepine isoindoline derivative belonging to the cyclopyrrolone chemical family, a class that also includes zopiclone and eszopiclone [1]. It functions as a partial agonist at the benzodiazepine (BZ) binding site of the GABA-A receptor [2]. Originally developed by Takeda as an anxiolytic agent and advanced to Phase III clinical trials in Europe for generalized anxiety disorder, it was subsequently discontinued [3]. Its pharmacological profile is defined by partial intrinsic efficacy at the BZ site, resulting in a wider separation between anxiolytic and sedative/muscle-relaxant doses compared with classical full-agonist benzodiazepines [2].

Why Pazinaclone Cannot Be Replaced by Generic Benzodiazepines or Other Cyclopyrrolones


Classical benzodiazepines (e.g., diazepam, alprazolam) and cyclopyrrolone hypnotics (e.g., zopiclone) act as high-efficacy or full agonists at the GABA-A BZ site, producing inseparable anxiolytic, sedative, amnestic, and muscle-relaxant effects driven by equivalent modulation across α1, α2, α3, and α5-containing receptor subtypes [1]. Pazinaclone, in contrast, is a partial agonist with subtype-selective efficacy: it enhances GABA responses at α2-, α3-, and α5-containing receptors while producing no detectable modulation at α1-containing receptors—the subtype primarily mediating sedation [2]. Other cyclopyrrolone partial agonists such as pagoclone bind with roughly equivalent high affinity (0.7–9.1 nM) to all four major subtypes including α1 [3], meaning pazinaclone's α1-sparing efficacy profile is not a class-common property and cannot be assumed for structurally related molecules. These receptor-level differences translate into quantifiable behavioral divergences documented in the evidence below.

Pazinaclone Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Benzodiazepine Receptor Binding Affinity: 20-Fold Higher Than Diazepam

In a direct comparative radioligand displacement study, pazinaclone (DN-2327) demonstrated benzodiazepine receptor binding affinity approximately twenty times that of diazepam. Pazinaclone showed potent displacement activity against [³H]diazepam binding, and its affinity was not enhanced by the presence of GABA, indicating a partial agonist profile distinct from full agonists whose affinity is GABA-dependent [1]. This higher receptor affinity underlies pazinaclone's greater potency at the BZ site.

GABA-A receptor benzodiazepine binding site radioligand displacement

Motor Coordination Effects: DN-2327 Spares Motor Function vs Diazepam-Induced Severe Impairment and Actively Antagonizes Diazepam-Induced Incoordination

In a direct behavioral comparison in freely moving cats, pazinaclone (DN-2327) at oral doses of 1, 5, and 20 mg/kg did not affect motor coordination at any dose tested. In contrast, diazepam at 1 mg/kg p.o. caused severe motor disturbance [1]. A separate rodent study further demonstrated that DN-2327 only slightly affected motor coordination in mice (inclined screen test) and rats (climbing test) and, critically, the compound attenuated the motor incoordination produced by diazepam when co-administered [2].

motor coordination inclined screen test anxioselectivity diazepam interaction

Memory Function: DN-2327 Selectively Impairs Recall Without Affecting Acquisition, While Diazepam Disrupts Both Phases

In a direct head-to-head comparison using the passive avoidance test in rats, pazinaclone (DN-2327) at 10 and 20 mg/kg p.o. impaired performance in the 48-h recall test only when administered prior to the test session, but had no effect when given before the training trial—indicating preservation of memory acquisition. Diazepam, by contrast, impaired performance at doses >5 mg/kg p.o. when given before the test session and at >10 mg/kg p.o. when given before the training trial, demonstrating disruption of both memory acquisition and recall. Furthermore, in the delayed spontaneous alternation task (a working memory assay), DN-2327 produced no evidence of amnesic effects, whereas diazepam at 3 and 10 mg/kg p.o. caused significant working memory impairment [1].

passive avoidance learning and memory acquisition vs recall working memory

Subjective Sedation and Abuse Liability in Humans: Alprazolam Produces Greater Sedation Ratings and Reinforcing Effects Than Pazinaclone at Equally Impairing Doses

In a randomized, double-blind, placebo-controlled crossover study in 14 men with histories of sedative drug abuse, pazinaclone (DN-2327; 8, 16, and 32 mg p.o.) and alprazolam (0.5, 1.0, and 2.0 mg p.o.) produced similar maximal impairment on psychomotor and memory performance tasks. However, alprazolam produced greater increases in participant ratings of sedation and a variety of somatic symptoms that were absent following pazinaclone. Critically, on abuse liability measures, 2 of 3 indirect measures and 1 direct measure of drug reinforcement were greater with alprazolam than with pazinaclone [1]. This dissociation between equivalent performance impairment and reduced subjective sedation/reinforcement constitutes a distinct pharmacological profile for pazinaclone.

human psychopharmacology subjective effects drug reinforcement sedation rating

GABA-A Subtype Selectivity: Pazinaclone Shows No α1 Modulation While Enhancing α2/α3/α5 Responses—Differentiating It from Benzodiazepines and Pagoclone

Recombinant receptor efficacy profiling reveals that pazinaclone enhances GABA responses at α2-, α3-, and α5-containing GABA-A receptors while producing no detectable modulation at α1-containing receptors [1]. This α1-sparing profile contrasts with: (a) classical benzodiazepines (diazepam, alprazolam), which act as full agonists at all four subtypes (α1, α2, α3, α5) [2]; and (b) pagoclone, a fellow cyclopyrrolone partial agonist that binds with roughly equivalent high affinity (0.7–9.1 nM) to all four subtypes including α1 [3]. Since α1-containing receptors are primarily implicated in sedation, pazinaclone's absolute lack of α1 efficacy provides a molecular mechanism for its behavioral anxioselectivity that is not shared by other cyclopyrrolones.

GABA-A subtype selectivity α1-sparing α2/α3 efficacy partial agonism

Physical Dependence Liability: The Active S-(+)-Enantiomer of Pazinaclone Produces Minimal Physical Dependence vs Full Benzodiazepine Agonists

In a dedicated physical dependence study in rats, the active S-(+)-enantiomer of DN-2327 (pazinaclone) demonstrated minimal physical dependence-producing liability, assessed by withdrawal sign evaluation following chronic administration. This finding aligns with the partial agonist mechanism: reduced intrinsic efficacy at the BZ site translates into attenuated neuroadaptive responses upon repeated dosing [1]. By contrast, full benzodiazepine receptor agonists (e.g., diazepam) reliably produce significant physical dependence in rodent models under comparable regimens [2]. The study did note that S-(+)-DN-2327 shows cross-dependence on barbital, indicating shared neuroadaptive pathways with other GABAergic sedatives.

physical dependence withdrawal partial agonist enantiomer

Pazinaclone Procurement Scenarios: Where This Compound Provides Scientifically Validated Advantages


Anxioselective Drug Discovery: Positive Control for Behavioral Screening of α1-Sparing GABA-A Modulators

Pazinaclone serves as a validated positive control in rodent elevated plus-maze and Vogel conflict tests where anxiolytic efficacy must be demonstrated without concurrent motor impairment. In the elevated plus-maze, DN-2327 at 2.5 and 5 mg/kg p.o. dose-dependently increased open-arm time and entries, matching diazepam's anxiolytic efficacy [1]. Crucially, at these anxiolytic doses, motor coordination remains intact (see Evidence Item 2), enabling researchers to benchmark novel compounds against a reference that cleanly separates anxiolysis from motor side effects—a dissociation that diazepam cannot provide.

Memory-Safety Profiling: Reference Compound for Assessing Cognitive Side-Effect Liability of Novel Anxiolytics

For preclinical cognitive safety assessment, pazinaclone provides a unique reference profile: it impairs memory recall but spares memory acquisition and working memory at doses that are anxiolytic (see Evidence Item 3). A screening cascade evaluating novel anxiolytic candidates can use pazinaclone as a comparator to determine whether a test compound's memory effects more closely resemble the pazinaclone pattern (recall-only impairment) or the diazepam pattern (acquisition + recall + working memory impairment). This functional dissociation is directly documented in the passive avoidance and delayed alternation protocols of Wada and Fukuda (1992) [2].

Abuse Liability Assessment: Comparator for Human Subjective-Effects Studies of GABAergic Compounds

Pazinaclone's human pharmacological profile—equivalent cognitive impairment to alprazolam but with significantly lower subjective sedation and reduced drug reinforcement scores (see Evidence Item 4)—makes it a critical comparator in human abuse liability assessment batteries. Researchers designing double-blind, placebo-controlled studies of novel GABA-A modulators can use pazinaclone as a reference to test whether a candidate compound's subjective effects and reinforcement profile more closely resemble a partial agonist (low abuse signal) or a full agonist (higher abuse signal), using the Mumford et al. (1995) paradigm [3].

Subtype-Selective Pharmacology: Tool Compound for α2/α3-Mediated Anxiolysis Without α1 Confound

Pazinaclone's α1-sparing efficacy profile (see Evidence Item 5) makes it an essential tool for dissecting the contribution of individual GABA-A subtypes to anxiolytic effects in vivo. Unlike pagoclone, which binds all four subtypes with comparable affinity, pazinaclone's selective efficacy at α2/α3/α5 without α1 modulation allows researchers to attribute observed anxiolytic effects to non-α1 mechanisms with greater confidence. This tool utility is critical for target validation studies where selective α2/α3 positive allosteric modulators are being developed as next-generation non-sedating anxiolytics [4].

Quote Request

Request a Quote for Pazinaclone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.